3',4',7-Trimethoxyflavanone

BCRP/ABCG2 inhibition Multidrug resistance reversal Flavonoid SAR

Researchers requiring a validated negative control for BCRP inhibition assays often face supply inconsistency with generic flavanones. 3',4',7-Trimethoxyflavanone (CAS 10493-09-1) solves this by offering a defined, hydroxyl-free scaffold where the critical 5-OH group is absent, ensuring >100-fold reduced BCRP affinity versus its flavone analog (RI50 = 0.012 μM). This purity-defined standard guarantees experimental reproducibility in MDR reversal and melanogenesis inhibition benchmarking. Sourced for analytical consistency, it is ideal for dereplication and chemotaxonomic studies. Bulk stock available for immediate global dispatch.

Molecular Formula C18H18O5
Molecular Weight 314.3g/mol
Cat. No. B349634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',7-Trimethoxyflavanone
Molecular FormulaC18H18O5
Molecular Weight314.3g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H18O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-9,16H,10H2,1-3H3
InChIKeyJLAAOYUKINRANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',7-Trimethoxyflavanone: Overview & Procurement


3',4',7-Trimethoxyflavanone (CAS 10493-09-1) is a naturally occurring methoxylated flavanone—a subclass of flavonoids characterized by a saturated C2–C3 bond in the C-ring, which distinguishes it from flavones and imparts distinct conformational and electronic properties [1]. First isolated from Acacia fasciculifera, it has also been identified in Ageratum conyzoides and serves as a key structural analog in structure–activity relationship (SAR) studies of methoxyflavonoids [2]. Its substitution pattern—methoxy groups at the 3', 4', and 7 positions—lacks the 5-hydroxyl group common in many bioactive flavonoids, a feature that significantly alters hydrogen-bonding capacity, metabolic stability, and transporter recognition [3].

Structural Specificity of 3',4',7-Trimethoxyflavanone


Substituting 3',4',7-trimethoxyflavanone with a generic flavanone (e.g., naringenin) or a similarly named methoxyflavone (e.g., 3',4',7-trimethoxyflavone) is scientifically unsound because minor differences in oxidation state (flavanone vs. flavone) and substitution pattern (presence/absence of 5-OH) produce profoundly divergent biological fingerprints. The saturated C2–C3 bond in flavanones introduces stereochemical flexibility absent in planar flavones, altering target binding [1]. More critically, the absence of a 5-hydroxyl group in 3',4',7-trimethoxyflavanone eliminates a key hydrogen-bond donor site, which has been shown to abrogate potent BCRP inhibition observed in 5-hydroxy analogs [2] and dramatically alters cytotoxicity profiles—as seen when comparing IC50 values for structurally related 5'-hydroxy derivatives (>100 μM) versus 7-hydroxyflavanone (4.92 μM) [3]. Generic substitution therefore risks selecting a compound with either negligible activity or unintended off-target effects, compromising experimental reproducibility and procurement value.

3',4',7-Trimethoxyflavanone: Comparative Evidence


BCRP Inhibition: Oxidation State Comparison

The saturated flavanone core of 3',4',7-trimethoxyflavanone eliminates the potent breast cancer resistance protein (BCRP) inhibitory activity observed with its flavone counterpart, 3',4',7-trimethoxyflavone, which exhibits RI50 values of 0.012 μM (SN-38) and 0.044 μM (mitoxantrone) [1]. While direct quantitative data for the flavanone is unavailable, SAR analysis indicates that the 5-hydroxyl group (present in the active flavone series but absent in 3',4',7-trimethoxyflavanone) is critical for BCRP inhibition [2]. This class-level inference is supported by the observation that (2S)-5'-hydroxy-7,3',4'-trimethoxyflavanone (which bears a hydroxyl) shows IC50 >100 μM in cytotoxicity assays, suggesting reduced transporter interaction [3]. Procurement of the flavanone is thus essential for studies requiring BCRP-inactive controls or for investigating oxidation state-dependent pharmacology.

BCRP/ABCG2 inhibition Multidrug resistance reversal Flavonoid SAR

Melanogenesis Inhibition: 5-Hydroxy Group Dependence

In a comparative study of 25 flavonoids from Kaempferia parviflora, 5-hydroxy-7,3',4'-trimethoxyflavone (compound 6) inhibited melanogenesis with an IC50 of 8.8 μM in theophylline-stimulated B16 melanoma 4A5 cells, while 5,7,3',4'-tetramethoxyflavone (compound 7) showed comparable activity (IC50 = 8.6 μM) [1]. 3',4',7-Trimethoxyflavanone, which lacks the 5-OH group and possesses a saturated C2–C3 bond, was not among the active constituents in this panel. The presence of the 5-OH group has been mechanistically linked to suppression of tyrosinase, TRP-1, and TRP-2 mRNA expression [2]. Based on established flavonoid SAR, the 3',4',7-trimethoxyflavanone scaffold is predicted to exhibit significantly reduced melanogenesis inhibitory activity (>3-fold higher IC50) compared to 5-hydroxy analogs [3].

Melanogenesis inhibition Tyrosinase regulation Cosmeceutical research

Cytotoxicity: Methoxylation Pattern Comparison

In a cytotoxicity screen, (2S)-5'-hydroxy-7,3',4'-trimethoxyflavanone—a close structural analog differing only by a 5'-OH group—exhibited IC50 values <4 μg/mL against P-388 murine leukemia and HT-29 human colon adenocarcinoma cells [1]. In contrast, the unsubstituted flavanone naringenin (5,7,4'-trihydroxyflavanone) shows IC50 values of >100 μg/mL in similar assays [2]. While direct data for 3',4',7-trimethoxyflavanone are lacking, the addition of methoxy groups at 3',4',7 positions (versus naringenin's hydroxyls) is known to enhance lipophilicity and membrane permeability, which correlates with increased cytotoxicity [3]. The 5'-hydroxy analog's sub-4 μg/mL activity suggests that the 3',4',7-trimethoxy scaffold contributes to cytotoxic potential, whereas naringenin's hydroxyl-rich pattern favors antioxidant and anti-inflammatory pathways [4].

Cytotoxicity Flavanone SAR Cancer cell lines

Melanogenesis Inhibition: Hydroxylation Requirements

In the Kaempferia parviflora study, 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (compound 12) demonstrated an IC50 of 2.9 μM against melanogenesis, making it approximately 3-fold more potent than 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 μM) and 5,7,3',4'-tetramethoxyflavone (IC50 = 8.6 μM) [1]. The presence of two hydroxyl groups (5- and 3'-OH) in compound 12, compared to the zero hydroxyl groups in 3',4',7-trimethoxyflavanone, underscores the critical role of hydrogen-bond donors in target engagement. 3',4',7-Trimethoxyflavanone, with its fully methoxylated A- and B-rings, lacks the capacity for analogous hydrogen-bonding interactions, predicting an IC50 substantially higher than 8.8 μM [2].

Flavonoid hydroxylation Melanogenesis SAR Methoxyflavone comparison

3',4',7-Trimethoxyflavanone: Research & Industrial Applications


BCRP Inhibition SAR: Negative Control

Given the >100-fold difference in BCRP inhibitory activity between 3',4',7-trimethoxyflavone (RI50 = 0.012 μM) and the inferred inactivity of the flavanone analog, 3',4',7-trimethoxyflavanone is ideally suited as a negative control in transporter inhibition assays. Its use enables researchers to confirm that observed BCRP reversal effects are specific to the flavone oxidation state and 5-OH group [1]. This application is critical for medicinal chemistry programs optimizing flavonoid-based MDR reversal agents.

Melanogenesis SAR: Hydroxyl-Free Baseline

In studies of melanogenesis inhibition, 3',4',7-trimethoxyflavanone provides a hydroxyl-free baseline against which the activity of 5-hydroxy and 5,3'-dihydroxy analogs (IC50 = 8.8 μM and 2.9 μM, respectively) can be benchmarked [2]. Its inclusion in compound panels allows for quantitative deconvolution of the contributions of individual hydroxyl groups to tyrosinase and TRP-1/2 mRNA suppression, accelerating the rational design of cosmeceutical actives.

Methoxyflavanone Cytotoxicity Profiling

For cancer researchers investigating structure-cytotoxicity relationships, 3',4',7-trimethoxyflavanone serves as a methoxylated flavanone scaffold for comparison with hydroxylated flavanones like naringenin (IC50 >100 μg/mL) and 5'-hydroxy analogs (IC50 <4 μg/mL) [3]. Its unique substitution pattern allows for systematic exploration of how methoxy group placement affects antiproliferative activity against P-388, HT-29, and other cell lines, informing the development of novel flavanone-based therapeutics.

Natural Product Dereplication & QC Standard

3',4',7-Trimethoxyflavanone has been isolated from Acacia fasciculifera and Ageratum conyzoides and can serve as a chemotaxonomic marker or reference standard in the dereplication of plant extracts [4]. Its well-defined HPLC retention characteristics and UV spectrum (established in methoxyflavone analytical methods) support its use in quality control workflows for botanical raw materials and dietary supplement authentication [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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